molecular formula C15H11F2NO B12621341 3-(3,5-Difluoroanilino)-2-phenylprop-2-enal CAS No. 918896-91-0

3-(3,5-Difluoroanilino)-2-phenylprop-2-enal

Katalognummer: B12621341
CAS-Nummer: 918896-91-0
Molekulargewicht: 259.25 g/mol
InChI-Schlüssel: PAAQUEDGLSTJCK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(3,5-Difluoroanilino)-2-phenylprop-2-enal is an organic compound that belongs to the class of aniline derivatives This compound is characterized by the presence of a difluoroaniline group attached to a phenylprop-2-enal backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Difluoroanilino)-2-phenylprop-2-enal typically involves the reaction of 3,5-difluoroaniline with appropriate aldehydes under controlled conditions. One common method involves the use of 3,5-difluoroaniline and cinnamaldehyde in the presence of a base catalyst to facilitate the condensation reaction, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

3-(3,5-Difluoroanilino)-2-phenylprop-2-enal undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The difluoroaniline group can undergo substitution reactions, where the fluorine atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Halogenation reactions may involve reagents like chlorine (Cl₂) or bromine (Br₂) under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

3-(3,5-Difluoroanilino)-2-phenylprop-2-enal has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 3-(3,5-Difluoroanilino)-2-phenylprop-2-enal involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3,5-Difluoroaniline: A precursor in the synthesis of 3-(3,5-Difluoroanilino)-2-phenylprop-2-enal.

    2-Phenylprop-2-enal: Another related compound with a similar backbone structure.

Uniqueness

This compound is unique due to the presence of both the difluoroaniline and phenylprop-2-enal groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Eigenschaften

CAS-Nummer

918896-91-0

Molekularformel

C15H11F2NO

Molekulargewicht

259.25 g/mol

IUPAC-Name

3-(3,5-difluoroanilino)-2-phenylprop-2-enal

InChI

InChI=1S/C15H11F2NO/c16-13-6-14(17)8-15(7-13)18-9-12(10-19)11-4-2-1-3-5-11/h1-10,18H

InChI-Schlüssel

PAAQUEDGLSTJCK-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C(=CNC2=CC(=CC(=C2)F)F)C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.